

A Comparative Guide to CDK12/13 Inhibitor Specificity: THZ531 vs. SR-4835

Author: BenchChem Technical Support Team. Date: December 2025

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|----------------------|----------|-----------|
| Compound Name: | FM-476 | |
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Note to the Reader: Publicly available experimental data for a compound designated "FM-476" could not be located. To fulfill the objective of providing a comprehensive comparison guide for researchers, this document presents a detailed analysis of two well-characterized and mechanistically distinct CDK12/13 inhibitors: the covalent inhibitor THZ531 and the non-covalent inhibitor SR-4835. This comparison is intended to serve as a valuable resource for evaluating the specificity and performance of prominent compounds targeting the CDK12/13 kinases.

Introduction to CDK12/13 and a Tale of Two Inhibitors

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13), together with their obligate partner Cyclin K, are crucial regulators of transcriptional elongation. They achieve this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a process vital for the expression of long genes, including many essential components of the DNA Damage Response (DDR) pathway such as BRCA1 and ATM. Consequently, inhibition of CDK12/13 has emerged as a promising therapeutic strategy in oncology, as it can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.

This guide compares two leading small-molecule inhibitors of CDK12/13 that employ different mechanisms of action:



- THZ531: A first-in-class covalent inhibitor that irreversibly binds to a unique cysteine residue located outside the ATP-binding pocket of CDK12 and CDK13. This covalent modification leads to sustained target inhibition.
- SR-4835: A potent, highly selective, and orally bioavailable ATP-competitive inhibitor of CDK12 and CDK13. Recent studies have also revealed that SR-4835 functions as a "molecular glue," inducing the degradation of Cyclin K via the proteasome, which adds another layer to its mechanism of action.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical potency and kinase selectivity of THZ531 and SR-4835 based on published experimental data.

Table 1: Biochemical Potency (IC50/Kd) Against Primary

Targets

| <u>raigets</u> | | | | | |
|----------------|--------|-----------|-----------------------------|--|--|
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type | |
| THZ531 | CDK12 | 158 | - | Radiometric Kinase Assay | |
| CDK13 | 69 | - | Radiometric Kinase Assay | | |
| SR-4835 | CDK12 | 99 | 98 | ADP-Glo Kinase Assay / Binding Assay | |
| CDK13 | - | 4.9 | Binding Assay | | |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Lower values indicate higher potency.

Table 2: Selectivity Against Other Cyclin-Dependent Kinases



| Compound | CDK2 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) |
|----------|----------------|----------------|----------------|
| THZ531 | >10,000 | 8,500 | 10,500 |
| SR-4835 | >10,000 | >10,000 | >10,000 |

Data compiled from multiple sources. Values represent a significant margin of selectivity for both compounds against other common transcriptional CDKs.

Table 3: Kinome-Wide Selectivity Profile

While full head-to-head kinome scan data is not available in a single publication, selectivity has been assessed for both compounds against large kinase panels.

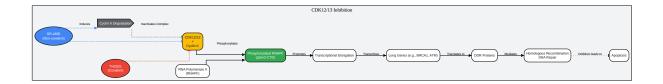


| Compound | Kinase Panel Size | Key Off-Targets (with measurable affinity) | Selectivity Summary |
|----------|-------------------|---|---|
| THZ531 | >200 (KiNativ) | JNK family, GSK3 | KiNativ profiling in Jurkat cells confirmed CDK12 and CDK13 as the primary targets, with no other kinase labeled to more than 55%. Broader kinase binding assays showed some affinity for other kinases within a 10-fold range of CDK13.[1] |
| SR-4835 | >450 | GSK3A (Kd = 1.2 μM), GSK3B (Kd = 810 nM), CDK6 (Kd = 5.1 μM) | Described as highly selective. When screened at 10 µM, it showed minimal interaction with a panel of over 450 kinases. It displayed no affinity for BRD4 or PARP.[2][3] |

Mechanisms of Action and Signaling Pathway

Both THZ531 and SR-4835 inhibit the kinase activity of the CDK12/Cyclin K complex, leading to reduced phosphorylation of RNA Polymerase II. This disrupts transcriptional elongation, particularly of long DDR genes, inducing DNA damage and apoptosis in cancer cells. However, their distinct binding modes and the additional molecular glue activity of SR-4835 represent a key difference in their mechanisms.





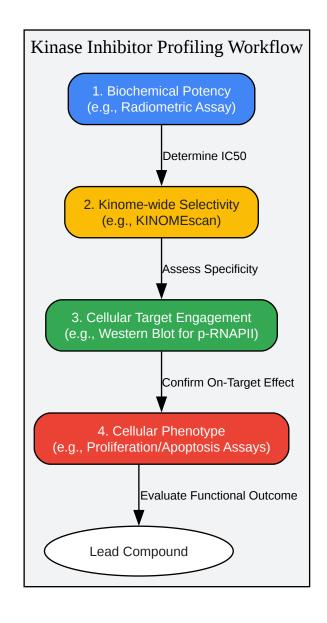
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Caption: CDK12/13 signaling pathway and points of inhibition.

Experimental Workflows and Protocols

Evaluating the specificity and potency of kinase inhibitors involves a series of biochemical and cell-based assays. A general workflow is depicted below.





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Caption: General experimental workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of the CDK12/Cyclin K complex and its inhibition by a test compound.

Materials:



- Recombinant human CDK12/Cyclin K complex.
- Substrate: GST-tagged RNA Polymerase II C-terminal domain (CTD) peptide.
- [y-32P]ATP (radiolabeled ATP).
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Test compounds (THZ531, SR-4835) dissolved in DMSO.
- Phosphocellulose paper and 0.75% phosphoric acid wash buffer.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add kinase assay buffer, the CTD substrate, and the diluted test compound.
- For covalent inhibitors like THZ531, pre-incubate the enzyme with the compound for 30-60 minutes at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ -32P]ATP to each well.
- Incubate the plate at 30°C for 30-60 minutes.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
- Measure the incorporated radioactivity on the substrate using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the
 DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



[4]

2. Cellular Proliferation Assay

This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.

Materials:

- Cancer cell line (e.g., Jurkat for suspension cells, MDA-MB-231 for adherent cells).
- Complete cell culture medium.
- Test compounds dissolved in DMSO.
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based).
- Plate reader (luminescence or fluorescence).

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
- Prepare serial dilutions of the test compounds in cell culture medium.
- Treat the cells with the diluted compounds and a DMSO vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure the signal (luminescence or fluorescence) using a plate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.





Conclusion: Which Inhibitor is More Specific?

Based on the available data, both THZ531 and SR-4835 are potent dual inhibitors of CDK12 and CDK13 with a high degree of selectivity over other CDKs.

- SR-4835 appears to be a more specific inhibitor based on broad kinome screening. It
 demonstrates minimal off-target activity when tested against a large panel of over 450
 kinases at a high concentration (10 μM).[3] Its off-targets like GSK3 have Kd values in the
 high nanomolar to micromolar range, suggesting a significant selectivity window.
- THZ531 is also highly selective for CDK12/13 within the cellular context, as shown by
 KiNativ profiling.[1] However, in biochemical binding assays, it has shown some affinity for
 other kinases like the JNK family. As a covalent inhibitor, its specificity is also driven by the
 presence of a reactive cysteine residue, which is not present in all kinases.

The choice between these inhibitors depends on the experimental context. SR-4835's reversible, ATP-competitive nature and its unique molecular glue function make it a valuable tool for studying the acute effects of CDK12/13 inhibition and Cyclin K degradation. THZ531's covalent and irreversible mechanism provides sustained target inhibition, which can be advantageous for achieving a durable biological effect in certain experimental models. For researchers prioritizing the cleanest possible kinome profile in biochemical assays, SR-4835 may be the preferred choice.

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- To cite this document: BenchChem. [A Comparative Guide to CDK12/13 Inhibitor Specificity: THZ531 vs. SR-4835]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192716#is-fm-476-a-more-specific-inhibitor-than-compound-y]

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